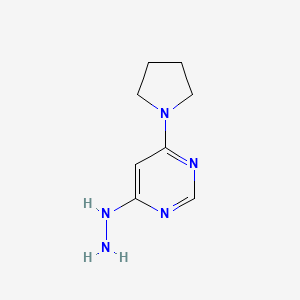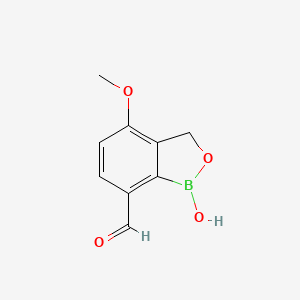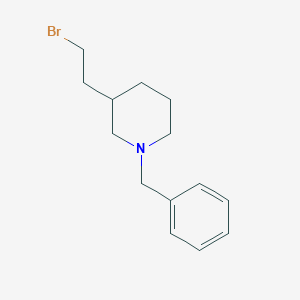![molecular formula C15H16O4 B13979812 2-[(4-Methoxyphenyl)acetyl]cyclohexane-1,3-dione CAS No. 53601-30-2](/img/structure/B13979812.png)
2-[(4-Methoxyphenyl)acetyl]cyclohexane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-Methoxyphenyl)acetyl]cyclohexane-1,3-dione is an organic compound with the molecular formula C15H16O4 It is characterized by the presence of a cyclohexane ring substituted with a 4-methoxyphenyl group and an acetyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Methoxyphenyl)acetyl]cyclohexane-1,3-dione typically involves the reaction of 4-methoxyphenylacetic acid with cyclohexane-1,3-dione under acidic or basic conditions. The reaction can be catalyzed by various reagents, such as sulfuric acid or sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound can be synthesized through a multi-step process involving the initial preparation of 4-methoxyphenylacetic acid, followed by its reaction with cyclohexane-1,3-dione. The reaction conditions are optimized to achieve high yields and purity, often involving the use of solvents like benzene and controlled temperature and pressure conditions .
化学反应分析
Types of Reactions: 2-[(4-Methoxyphenyl)acetyl]cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
2-[(4-Methoxyphenyl)acetyl]cyclohexane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用机制
The mechanism of action of 2-[(4-Methoxyphenyl)acetyl]cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
1,3-Cyclohexanedione: A structurally related compound with similar chemical properties.
Dimedone (5,5-dimethyl-1,3-cyclohexanedione): Another derivative of cyclohexane-1,3-dione used in various chemical reactions.
Thiophene Derivatives: Compounds with a thiophene ring that exhibit similar reactivity and applications in medicinal chemistry.
Uniqueness: 2-[(4-Methoxyphenyl)acetyl]cyclohexane-1,3-dione is unique due to the presence of both a methoxyphenyl group and an acetyl group on the cyclohexane ring, which imparts distinct chemical and biological properties compared to other similar compounds .
属性
CAS 编号 |
53601-30-2 |
|---|---|
分子式 |
C15H16O4 |
分子量 |
260.28 g/mol |
IUPAC 名称 |
2-[2-(4-methoxyphenyl)acetyl]cyclohexane-1,3-dione |
InChI |
InChI=1S/C15H16O4/c1-19-11-7-5-10(6-8-11)9-14(18)15-12(16)3-2-4-13(15)17/h5-8,15H,2-4,9H2,1H3 |
InChI 键 |
IGJZLMNIZUUZGB-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)CC(=O)C2C(=O)CCCC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 3-((R)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)pyrrolidine-1-carboxylate](/img/structure/B13979731.png)


![1h,3h-[1,2,4]Thiadiazolo[4,3-a]benzimidazole](/img/structure/B13979757.png)

![3-(Dibenzo[b,d]thiophen-2-yl)-9H-carbazole](/img/structure/B13979769.png)
![[8-(Methylthio)-4-morpholin-4-yl-2-(3-thienyl)pyrido[3,2-d]pyrimidin-6-yl]methanol](/img/structure/B13979776.png)


![6-chloro-2-methylsulfonyl-5-(4-phenylphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B13979804.png)
![1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]-N-propyloctane-1-sulfonamide](/img/structure/B13979807.png)


![5-Benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B13979820.png)
